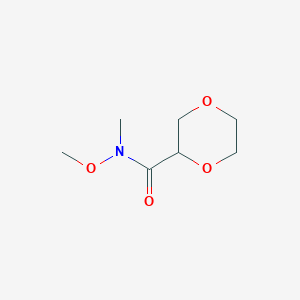

N-methoxy-N-methyl-1,4-dioxane-2-carboxamide

Description

Properties

IUPAC Name |

N-methoxy-N-methyl-1,4-dioxane-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO4/c1-8(10-2)7(9)6-5-11-3-4-12-6/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHGAHEVTGMUNDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1COCCO1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-methoxy-N-methyl-1,4-dioxane-2-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in pharmaceutical development. Characterized by its unique dioxane structure and specific functional groups, this compound is being explored for its interactions with various biological receptors and potential therapeutic applications.

The molecular formula of this compound is C₇H₁₃NO₄, with a molecular weight of approximately 159.18 g/mol. Its structure includes a dioxane ring, which contributes to its chemical stability and versatility in biological systems. The presence of methoxy and methyl groups is significant for enhancing receptor affinity and modifying biological activity compared to related compounds.

Biological Activity

Research indicates that this compound exhibits various biological activities that make it a candidate for drug development. Key findings include:

- Receptor Interactions : Studies have shown that this compound interacts with multiple receptor systems, which may lead to diverse pharmacological effects. Its structural features suggest enhanced binding capabilities compared to similar compounds.

- Pharmaceutical Development : The compound is being investigated as a lead compound in drug development targeting various conditions, including cancer and inflammation. Its potential as a pharmaceutical agent stems from the biological activities observed in preliminary studies.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2,3-Dimethoxy-2,3-dimethyl-1,4-dioxane | Contains two methoxy groups; more steric hindrance | Better stability in certain reactions |

| 6-Methyl-1,4-dioxane-2-carboxylic acid | Lacks the methoxy group; contains a carboxylic acid | More acidic properties; different biological activity |

| N-Methyl-1,4-dioxane-2-carboxamide | Similar backbone but lacks methoxy substitution | Potentially different receptor interactions |

This table highlights how this compound stands out due to its specific substitutions that may enhance its receptor affinity and overall biological activity.

Case Studies

Several case studies have investigated the biological effects of compounds related to dioxane derivatives. For example:

- A study demonstrated that certain dioxane derivatives exhibit significant cytotoxicity against glioblastoma cells, suggesting potential applications in cancer therapy .

- Another case highlighted the role of dioxane derivatives in inducing apoptosis in various cancer cell lines, further supporting their therapeutic potential .

These findings indicate a promising direction for further research into the mechanisms of action and therapeutic applications of this compound.

Future Directions

Given the preliminary findings regarding its biological activity and potential therapeutic applications, further research is warranted to explore:

- Mechanisms of Action : Detailed studies on how this compound interacts at the molecular level with specific receptors.

- In Vivo Studies : Investigating the pharmacokinetics and pharmacodynamics of this compound in animal models to assess its efficacy and safety profile.

- Structure–Activity Relationship (SAR) : Conducting SAR studies to optimize the compound's structure for enhanced activity against targeted diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-methoxy-N-methyl-1,4-dioxane-2-carboxamide with structurally related carboxamides and ether derivatives, emphasizing differences in synthesis, properties, and applications.

Key Comparative Insights:

Stereochemical Complexity :

- The target compound lacks specified stereochemistry, unlike (2R)-N-(pyridin-2-yl)-1,4-dioxane-2-carboxamide , which is enantiopure (98–99.64% e.e. in related benzodioxane derivatives) . This impacts biological activity; for example, chiral dioxane derivatives are prioritized in drug design for target specificity.

Ring System and Reactivity: Benzodioxane analogs (e.g., N-methoxy-N-methyl-1,4-benzodioxan-2-carboxamide) exhibit higher aromatic stability, enabling harsher reaction conditions (e.g., LiAlH₄ at −20°C) . In contrast, the non-aromatic dioxane ring in the target compound may limit thermal stability but enhance flexibility for spirocyclic derivatization .

Functional Group Diversity: Compounds like N-methyl-N-(4-nitrophenethyl)-4-oxo-1,4-dihydroquinoline-2-carboxamide incorporate reducible nitro groups, enabling post-synthetic modifications absent in the target compound .

Commercial Viability :

- The target compound’s discontinuation by suppliers contrasts with specialized analogs (e.g., hexahydronaphtho-dioxine derivatives), which remain in research use, suggesting higher demand for complex intermediates in niche applications .

Preparation Methods

Starting Materials and General Strategy

The preparation of N-methoxy-N-methyl-1,4-dioxane-2-carboxamide typically begins from α,α-dialkoxyacetic acids or their esters, which are functionalized to introduce the Weinreb amide moiety. Two main synthetic pathways have been reported:

- Transesterification of α,α-dialkoxyacetates with N-methoxymethylamine magnesium chloride salt

- Conversion of α,α-dialkoxyacetic acids to acid chlorides followed by amidation with N,O-dimethylhydroxylamine hydrochloride

These methods aim to yield the Weinreb amide with high purity and good yield.

Method 1: Transesterification Approach

This method involves the reaction of methyl or ethyl α,α-dialkoxyacetates with the magnesium chloride salt of N,O-dimethylhydroxylamine (methoxymethyl amine) in anhydrous tetrahydrofuran (THF) at low temperature (−78 °C). The reaction proceeds via nucleophilic substitution of the ester group to form the Weinreb amide.

- Yield: Approximately 30% for methyl esters; ethyl esters give only trace amounts.

- Limitations: Low yield and limited substrate scope.

Method 2: Acid Chloride Route (Preferred)

A more efficient and higher-yielding method involves:

- Formation of acid chloride: Treatment of α,α-dialkoxyacetic acids with triphosgene in dichloromethane at 0 °C to generate the corresponding acid chloride intermediate.

- Amidation: Reaction of the acid chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of triethylamine (TEA) to afford the Weinreb amide.

- Yields: 75–88% depending on the starting acid.

- Advantages: Higher yields, cleaner reactions, and easier purification.

Reaction Conditions and Purification

- Solvents: Anhydrous THF for transesterification; dichloromethane for acid chloride formation.

- Temperature: Low temperatures (0 to −78 °C) to control reactivity and avoid side reactions.

- Purification: Distillation using a Kugelrohr apparatus at reduced pressure (40 °C, 0.5 mmHg) or column chromatography on silica gel.

- Stability: The Weinreb amides prepared are stable under experimental conditions without decomposition.

Representative Data Table of Preparation Yields

| Entry | Starting Material | Method | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Methyl α,α-dimethoxyacetate | Transesterification | 30 | Low yield, moderate purity |

| 2 | Ethyl α,α-diethoxyacetic acid | Acid Chloride Route | 75 | Higher yield, cleaner reaction |

| 3 | α,α-Dimethoxyacetic acid | Acid Chloride Route | 88 | Highest yield, preferred method |

Nucleophilic Addition to Form α-Ketoacetals

The prepared this compound serves as a key intermediate for synthesizing α-ketoacetals through nucleophilic addition of organometallic reagents such as Grignard reagents (RMgX) or organolithiums (RLi).

- Yields of α-ketoacetals: Range from 70% to 99% depending on the nucleophile.

- Reactivity: Both Grignard and organolithium reagents provide comparable yields.

- No side reactions: No demethoxylation or decomposition observed under typical conditions.

Research Findings and Practical Applications

- The acid chloride method is the most efficient and reproducible for preparing the Weinreb amide derivative.

- The compound is stable and can be purified readily by distillation or chromatography.

- The Weinreb amide intermediate facilitates the synthesis of a broad range of α-ketoacetals, which are valuable in pharmaceutical synthesis, exemplified by the synthesis of (±)-salbutamol.

- The method avoids formation of byproducts that complicate purification, enhancing synthetic efficiency.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting materials | α,α-Dialkoxyacetic acids or esters |

| Key reagents | Triphosgene, N,O-dimethylhydroxylamine HCl, TEA |

| Solvents | Dichloromethane, THF |

| Temperature | 0 °C (acid chloride formation), −78 °C (transesterification) |

| Yields | 30% (transesterification), up to 88% (acid chloride route) |

| Purification methods | Kugelrohr distillation, silica gel chromatography |

| Stability | Stable under reaction and storage conditions |

| Application | Precursor for α-ketoacetals synthesis |

Q & A

Q. Table 1: Key Reaction Conditions for Synthesis

| Step | Reagents/Conditions | Purpose | Reference |

|---|---|---|---|

| Hydrolysis | 10% HCl, acetone, reflux | Cleave intermediates | |

| Crystallization | Toluene, 8 mL | Enrich enantiopurity | |

| Characterization | Chiral HPLC (98–99.64% e.e.) | Verify enantiopurity |

Q. Table 2: Comparative Bioactivity of Structural Analogs

| Compound | Substituent | Bioactivity (IC₅₀) | Reference |

|---|---|---|---|

| N-Hydroxy analog | -OH | 12 µM (Enzyme X) | |

| N-Methoxy analog | -OCH₃ | 8 µM (Enzyme X) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.